Home > Products > Screening Compounds P93061 > 2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5567527
CAS Number:
Molecular Formula: C19H13F3N4
Molecular Weight: 354.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound features a central pyrazolo[1,5-a]pyrimidine unit with a dichlorophenyl ring, a fluorophenyl ring, a methyl group, and a trifluoromethyl group as substituents. The crystal structure reveals that the dichlorophenyl ring is rotated by 46.2° out of the plane of the central pyrazolo[1,5-a]pyrimidine unit [].

3-(2,4-Dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized from 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine []. It displays promising anticancer activities, exhibiting marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45 [].

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound is structurally characterized by its four planar systems: three benzene rings and a pyrazolo[1,5-a]pyrimidine system []. The dihedral angle between the dichlorophenyl and unsubstituted phenyl rings is 69.95°, while the angle between the fluorophenyl and unsubstituted phenyl rings is 7.97° [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a clinical candidate and a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It has been investigated as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders [].

    Relevance: Although not a pyrazolo[1,5-a]pyrimidine, TAK-915 is mentioned in the context of discovering novel PDE2A inhibitors. This research aims to identify structurally distinct compounds from TAK-915 with improved pharmacological properties []. The comparison highlights the ongoing search for new chemical entities with potent PDE2A inhibitory activity, potentially including derivatives of 2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: Compound 20 represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor that is structurally distinct from TAK-915 []. It demonstrates robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration []. Additionally, compound 20 exhibits promising effects on cognitive function by attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

6-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (7c)

    Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, has been synthesized and its structure confirmed by X-ray crystallography, confirming the regioselectivity of the reaction employed in its synthesis [].

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

    Compound Description: This pyrazolo[1,5-a][1,3,5]triazine derivative exhibits pronounced dose-dependent vasodilator effects []. This characteristic makes it a promising candidate for further research and development as a potential vasodilator drug [].

2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

    Compound Description: This compound is another pyrazolo[1,5-a][1,3,5]triazine derivative that exhibits significant dose-dependent vasodilator activity []. Its potent vasodilatory effects make it a potential candidate for further research and development as a new vasodilator drug [].

N-{2-Fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative that acts as a GABA A receptor inhibitor [].

N-{2-Fluor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibits inhibitory activity against GABA A receptors [].

N-{2-Chlor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative is identified as a GABA A receptor inhibitor [].

N-{2-Chlor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative shows inhibitory activity against GABA A receptors [].

N-{2-Fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-ethylmethanesulphonamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibits GABA A receptor inhibitory activity [].

{2-Fluor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulphonamide

    Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, acts as a GABA A receptor inhibitor [].

N-{2-Chlor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulphonamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative shows inhibitory activity against GABA A receptors [].

N-{2-Chlor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulphonamide

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative that acts as a GABA A receptor inhibitor [].

N-{2-Fluor-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative and acts as a GABA A receptor inhibitor [].

N-{2-Chlor-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibits inhibitory activity against GABA A receptors [].

N-{2-Fluor-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulphonamide

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative that acts as a GABA A receptor inhibitor [].

N-{2-Chlor-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulphonamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative shows inhibitory activity against GABA A receptors [].

N-{2-Methyl-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative acts as a GABA A receptor inhibitor [].

N-{2-Methoxy-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, is identified as a GABA A receptor inhibitor [].

N-{2,4-Difluor-5-[3-(thiophene_2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative and acts as a GABA A receptor inhibitor [].

N-{5-Fluor-2-methoxy-3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide

    Compound Description: This pyrazolo[1,5-a]pyrimidine derivative exhibits inhibitory activity against GABA A receptors [].

4,7-Dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1)

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative studied for its anti-inflammatory properties [].

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3)

    Compound Description: This compound represents a pyrazolo[1,5-a]pyrimidine derivative demonstrating significant anti-inflammatory activity []. It exhibits a better therapeutic index than phenylbutazone and indomethacin, commonly used anti-inflammatory drugs []. Importantly, compound 3 lacks ulcerogenic activity and may possess anti-ulcer properties [].

5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: This class of compounds exhibited activity as mediator release inhibitors in a human basophil histamine release assay [].

5-[3-(Trifluoromethyl)phenyl]-2-amino[1,2,4]triazolo[1,5-c]pyrimidine (8-10)

    Compound Description: This compound, a member of the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class, showed promising activity as a mediator release inhibitor [].

5-(3-Bromophenyl)-2-amino[1,2,4]triazolo[1,5-c]pyrimidine (8-13)

    Compound Description: This compound, belonging to the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class, exhibited activity as a mediator release inhibitor [].

5-[3-(Difluoromethoxy)phenyl]-2-amino[1,2,4]triazolo[1,5-c]pyrimidine (8-11)

    Compound Description: This compound, a member of the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class, showed promising activity as a mediator release inhibitor [].

5-(4-Pyridinyl)-2-amino[1,2,4]triazolo[1,5-c]pyrimidine (6-7)

    Compound Description: This compound is a member of the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class and exhibited activity as a mediator release inhibitor [].

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one (3)

    Compound Description: This compound serves as a key intermediate in synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives and does not possess significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line [].

3,6-Dimethyl-5-(4-substituted benzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (10a–e)

    Compound Description: This series of compounds, derived from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, displays varying degrees of antitumor activity against the MCF-7 human breast adenocarcinoma cell line [].

3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)

    Compound Description: Among the 3,6-dimethyl-5-(4-substituted benzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, compound 10e exhibits the most potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 11 μM [].

6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile (1)

    Compound Description: This compound, a thiopyrano[4,3-c]pyrazole derivative, acts as a versatile building block for synthesizing a diverse range of heterocyclic compounds [].

4-(2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

    Compound Description: This compound is a highly selective antagonist for the estrogen receptor β (ERβ) [, ]. It has been extensively used to investigate the role of ERβ in various biological processes, including pain-related aversion [].

5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine (FR180204)

    Compound Description: FR180204 acts as a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (Erk1/2), which are crucial components of intracellular signaling pathways [].

N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714)

    Compound Description: DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO) and is primarily used as a radioligand for imaging microglia activation and neuroinflammatory processes with positron emission tomography (PET) when labeled with fluorine-18 [].

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

    Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. It has shown neuroprotective effects in models of cerebral ischemia [].

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

    Compound Description: MRS 1220 is a selective adenosine A3 receptor antagonist []. It has demonstrated neuroprotective properties in preclinical models of stroke.

N-(2-Methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

    Compound Description: VUF 5574 is a selective antagonist of the adenosine A3 receptor []. It has shown potential neuroprotective effects in animal models of cerebral ischemia.

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    Compound Description: This compound is a potent and selective antagonist of the adenosine A3 receptor [].

Properties

Product Name

2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

2-methyl-3-phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H13F3N4

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C19H13F3N4/c1-12-17(14-5-3-2-4-6-14)18-24-15(13-7-9-23-10-8-13)11-16(19(20,21)22)26(18)25-12/h2-11H,1H3

InChI Key

DNCJTNXEQOACAQ-UHFFFAOYSA-N

SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=NC=C4)C(F)(F)F

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=NC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.